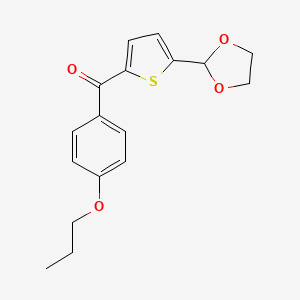

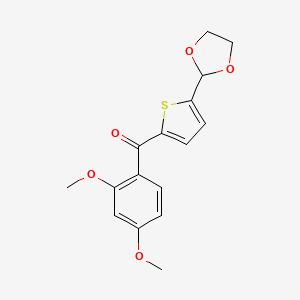

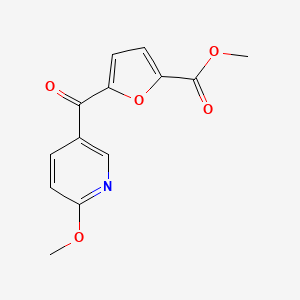

2-Methyl-4'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. One common method is the Friedel-Crafts reactions using AlCl3 as the catalyst . Other methods include organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Wissenschaftliche Forschungsanwendungen

Environmental and Health Impact Studies

Benzophenones, including 2-Methyl-4'-piperidinomethyl benzophenone, are primarily studied for their environmental and health impacts. They are commonly used as UV filters or absorbers in various products. Research has shown that certain benzophenones can pass through the placental barrier, indicating a need for further investigation into their potential endocrine-disrupting properties and risks to developing fetuses (Krause et al., 2018).

Application in Material Sciences

Benzophenones are also researched for their role in material sciences. A study explored the synthesis of novel additives substituted with benzophenone groups, highlighting their potential in controlling the thermal and photo-oxidation of polyethylene (Acosta et al., 1996). Another study described the use of a benzophenone derivative as a polytopic linker in creating laminar hybrid materials with magnetic properties (Hu et al., 2009).

Medicinal Chemistry

In medicinal chemistry, benzophenone derivatives are being investigated for their anti-tumor and proapoptotic effects. Research has demonstrated that specific benzophenone analogues can inhibit proliferation and induce apoptosis in tumor cells (Prabhakar et al., 2006). Another study synthesized novel compounds starting with 2-hydroxybenzophenones, revealing their potential as anti-malarial agents (Wiesner et al., 2003).

Analytical Chemistry

In analytical chemistry, methods are being developed to detect benzophenones in various samples. One study described a technique for analyzing benzophenone in breakfast cereals, showcasing the versatility of benzophenones in analytical applications (Van Hoeck et al., 2010).

Synthesis and Chemical Reactions

Research on benzophenones also focuses on their synthesis and chemical reactions. For instance, a study detailed efficient routes for synthesizing a novel benzophenone derivative (Tang et al., 2006). Another explored the photo-degradation of polypropylene sensitized by benzophenone (Kubota et al., 1990).

Eigenschaften

IUPAC Name |

(2-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-7-3-4-8-19(16)20(22)18-11-9-17(10-12-18)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDRKNUTYFYMGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642672 |

Source

|

| Record name | (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4'-piperidinomethyl benzophenone | |

CAS RN |

898770-93-9 |

Source

|

| Record name | Methanone, (2-methylphenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.